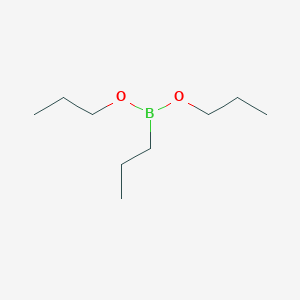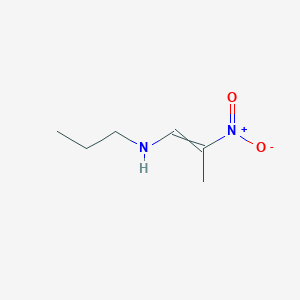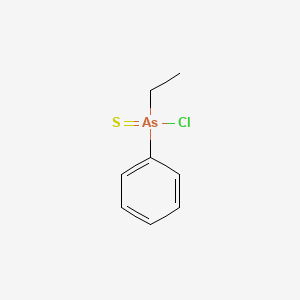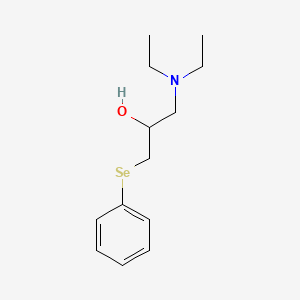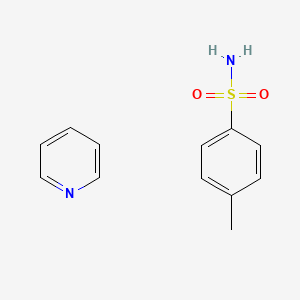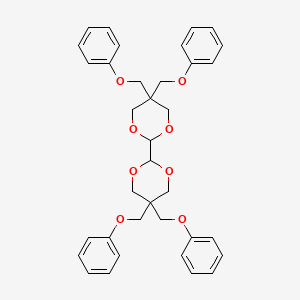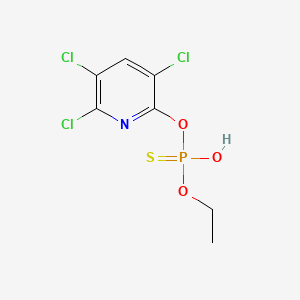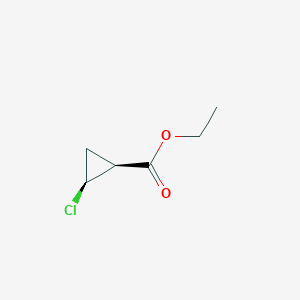
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a cyclopropane ring, which is a three-membered ring structure, and a carboxylate group. The compound’s chirality arises from the specific spatial arrangement of its atoms, making it an interesting subject for stereochemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of (S)-2-chloropropionyl chloride with ethyl L-lactate. This reaction typically requires a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like tetrahydrofuran (THF) and water (H2O) mixture .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: The compound can undergo E2 elimination reactions, where the chlorine atom and a hydrogen atom are removed to form a double bond
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH) in polar solvents like water or alcohol.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used in solvents like ethanol or tert-butanol.
Major Products
Nucleophilic Substitution: The major products are typically alcohols or ethers, depending on the nucleophile used.
Elimination Reactions: The major product is an alkene formed by the removal of the chlorine atom and a hydrogen atom.
Applications De Recherche Scientifique
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects in reactions.
Biology: The compound can be used to study enzyme-catalyzed reactions involving chiral substrates.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals
Mécanisme D'action
The mechanism of action of Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the departure of the chlorine atom .
Comparaison Avec Des Composés Similaires
Ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate can be compared with other similar compounds such as:
Ethyl (1S,2S)-2-bromocyclopropane-1-carboxylate: Similar structure but with a bromine atom instead of chlorine. Bromine is a better leaving group, making it more reactive in substitution reactions.
Ethyl (1S,2S)-2-fluorocyclopropane-1-carboxylate: Fluorine is less reactive than chlorine, making this compound less prone to nucleophilic substitution.
Ethyl (1S,2S)-2-hydroxycyclopropane-1-carboxylate: The hydroxyl group makes this compound more polar and reactive in hydrogen bonding interactions
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propriétés
Numéro CAS |
65475-67-4 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
ethyl (1S,2S)-2-chlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-2-9-6(8)4-3-5(4)7/h4-5H,2-3H2,1H3/t4-,5+/m1/s1 |
Clé InChI |
QBCKLASPOHRDLY-UHNVWZDZSA-N |
SMILES isomérique |
CCOC(=O)[C@@H]1C[C@@H]1Cl |
SMILES canonique |
CCOC(=O)C1CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


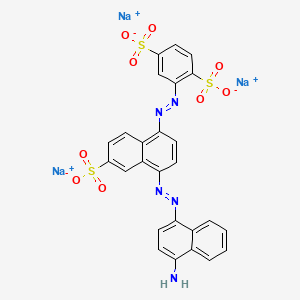
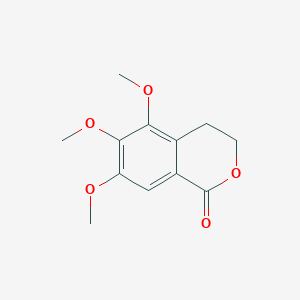



![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
